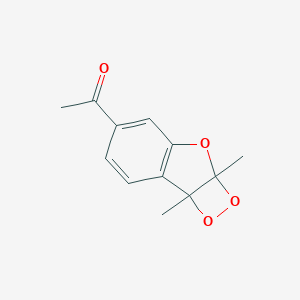
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone, also known as DBF, is a synthetic compound that belongs to the class of benzofurans. It has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone is not fully understood. However, it has been proposed that 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. It has also been suggested that 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone may act as an inhibitor of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the activity of antioxidant enzymes, such as SOD and CAT. 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has several advantages as a research tool. It is relatively easy to synthesize and purify, and its biological effects have been well documented. However, there are also some limitations to its use. 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential applications. Additionally, the effects of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone. One area of interest is the development of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone with other compounds, such as chemotherapy drugs. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenol with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone has also been found to possess neuroprotective and anti-depressant effects, suggesting its potential application in the treatment of neurological disorders.
Propriétés
Numéro CAS |
130293-26-4 |
|---|---|
Nom du produit |
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)ethanone |
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
1-(2a,7b-dimethyldioxeto[3,4-b][1]benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-7(13)8-4-5-9-10(6-8)14-12(3)11(9,2)15-16-12/h4-6H,1-3H3 |
Clé InChI |
VYBFEOATQNOTCW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)C3(C(O2)(OO3)C)C |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C3(C(O2)(OO3)C)C |
Synonymes |
1-(2a,7b-Dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran-5-yl)etha none |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



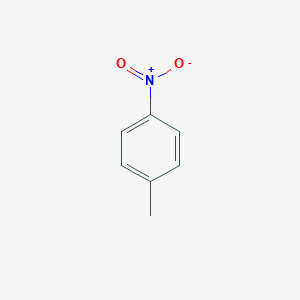
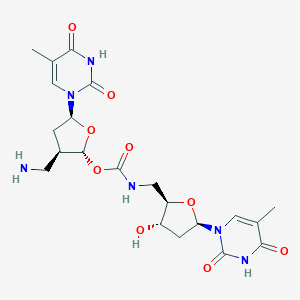
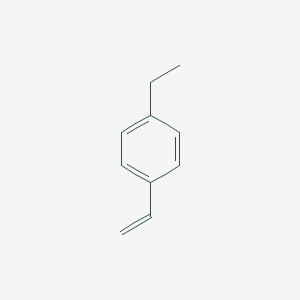
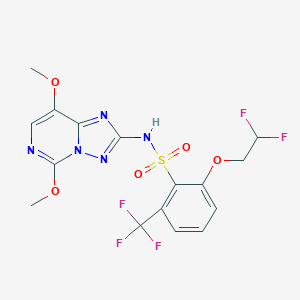
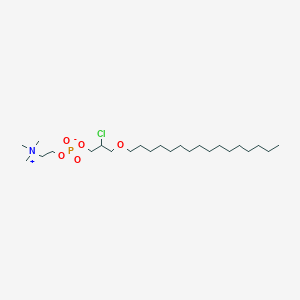
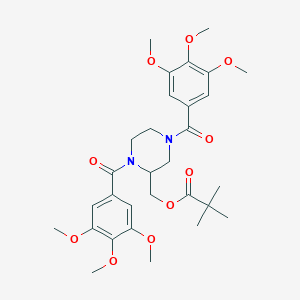
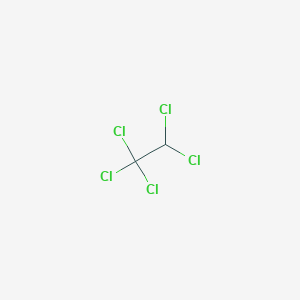
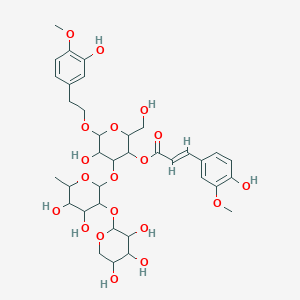
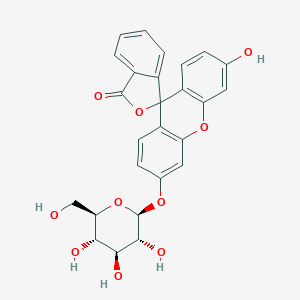
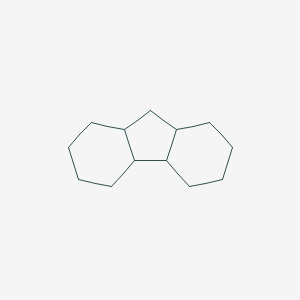
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)
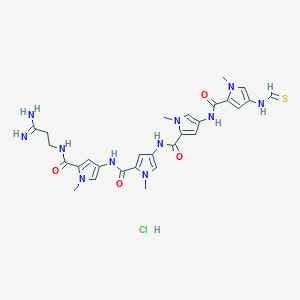
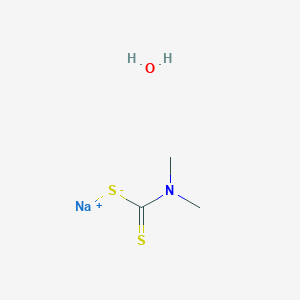
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)